molecular formula C5H5ClIN B1311823 Pyridine iodine monochloride CAS No. 6443-90-9

Pyridine iodine monochloride

Cat. No.: B1311823
CAS No.: 6443-90-9
M. Wt: 241.46 g/mol
InChI Key: SYWWBJKPSYWUBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine iodine monochloride is a chemical compound that combines pyridine with iodine monochloride. It is known for its role as an iodinating agent, particularly in the iodination of aromatic compounds. This compound is valued for its ability to introduce iodine into various substrates under mild conditions, making it a versatile reagent in organic synthesis.

Mechanism of Action

Target of Action

Pyridine iodine monochloride (PyICl) primarily targets a wide range of aromatic compounds . It is a versatile iodinating agent and a much more reactive electrophile . The compound has been effectively used to iodinate aromatic compounds such as quinolines, quinolones, pyridones, pyridines, and uracil .

Mode of Action

PyICl interacts with its targets by iodinating them . The iodination occurs in a C3 selective manner for quinolines and quinolones. Pyridones and pyridines undergo C3 and C5 iodination, while dimethyl uracil undergoes C5 iodination . This iodination process is facilitated by the electrophilic nature of iodine monochloride (ICl), which is a component of PyICl .

Biochemical Pathways

The biochemical pathways affected by PyICl primarily involve the iodination of aromatic compounds . This iodination can lead to the formation of new carbon-carbon bonds, which are integral to many biochemical reactions . The specific downstream effects of these pathways can vary depending on the nature of the aromatic compound being iodinated .

Result of Action

The primary result of PyICl’s action is the effective iodination of a wide range of aromatic compounds . This iodination can lead to the formation of new carbon-carbon bonds , which can have various applications in synthetic organic chemistry .

Action Environment

The action of PyICl can be influenced by various environmental factors. For instance, the iodination of aromatic rings with iodine is difficult and requires the presence of an activating agent to produce a strongly electrophilic I+ species . Some existing methods have associated environmental hazards with respect to handling and storage of molecular iodine, strongly acidic conditions, and the use of expensive and complex catalysts . Therefore, the action, efficacy, and stability of PyICl can be influenced by these environmental factors.

Biochemical Analysis

Biochemical Properties

Pyridine iodine monochloride plays a significant role in biochemical reactions, primarily as an iodinating agent. It interacts with a wide range of aromatic compounds, facilitating the introduction of iodine atoms into these molecules. This compound is more reactive than molecular iodine, making it a preferred choice for iodination reactions. This compound interacts with enzymes, proteins, and other biomolecules through electrophilic substitution reactions. The iodine atom in the compound acts as an electrophile, attacking electron-rich sites on the target molecules, leading to the formation of iodinated products .

Cellular Effects

This compound influences various cellular processes by modifying the structure and function of biomolecules It can affect cell signaling pathways, gene expression, and cellular metabolismThis compound has been shown to interact with cellular components, leading to the iodination of specific biomolecules, which can impact cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its action as an electrophilic iodinating agent. The compound exerts its effects by forming covalent bonds with electron-rich sites on target molecules. This interaction can lead to the inhibition or activation of enzymes, depending on the nature of the target molecule. This compound can also induce changes in gene expression by modifying the structure of DNA or RNA through iodination. The binding interactions with biomolecules are primarily driven by the electrophilic nature of the iodine atom in the compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under controlled conditions, but it can degrade over time, especially in the presence of moisture or light. Long-term exposure to this compound can lead to the gradual iodination of cellular components, potentially affecting cellular function. In vitro and in vivo studies have shown that the compound can have lasting effects on cellular processes, depending on the duration and concentration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively iodinate target molecules without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations. Toxic or adverse effects at high doses include oxidative stress, inflammation, and potential organ damage .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can localize to specific compartments or organelles, depending on its interactions with cellular components. The distribution of the compound within cells can influence its iodinating activity and overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine iodine monochloride can be synthesized by reacting pyridine with iodine monochloride in acetic acid. The reaction is typically carried out at low temperatures to ensure the stability of the product. The resulting pale yellow solid is then filtered, dried, and recrystallized using ethyl alcohol .

Industrial Production Methods: On an industrial scale, iodine monochloride is produced by combining iodine and chlorine in a 1:1 molar ratio. The reaction is straightforward and involves passing chlorine gas through iodine crystals, resulting in the formation of iodine monochloride . This iodine monochloride can then be complexed with pyridine to form this compound.

Chemical Reactions Analysis

Types of Reactions: Pyridine iodine monochloride primarily undergoes iodination reactions. It acts as a source of electrophilic iodine, which can be introduced into aromatic compounds. The compound is also known to cleave carbon-silicon bonds and add to double bonds in alkenes to form chloro-iodo alkanes .

Common Reagents and Conditions: The iodination reactions typically involve the use of this compound in the presence of acetic acid or other solvents. The reactions are often carried out at room temperature or slightly elevated temperatures to ensure efficient iodination .

Major Products: The major products of these reactions are iodinated aromatic compounds. Depending on the substrate and reaction conditions, mono- or poly-iodinated products can be obtained. For example, aromatic hydrocarbons and aryl halides can be readily monoiodinated .

Comparison with Similar Compounds

Uniqueness: Pyridine iodine monochloride is unique due to its ability to provide a stable and efficient source of electrophilic iodine under mild conditions. The presence of pyridine not only stabilizes the iodine monochloride but also enhances its solubility and reactivity, making it a preferred choice for many iodination reactions .

Properties

InChI

InChI=1S/C5H5N.ClI/c1-2-4-6-5-3-1;1-2/h1-5H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWWBJKPSYWUBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC=C1.ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436930
Record name 6443-90-9 (name error)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6443-90-9
Record name 6443-90-9 (name error)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine Iodine Monochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridine iodine monochloride
Reactant of Route 2
Pyridine iodine monochloride
Reactant of Route 3
Pyridine iodine monochloride
Reactant of Route 4
Pyridine iodine monochloride
Reactant of Route 5
Pyridine iodine monochloride
Reactant of Route 6
Pyridine iodine monochloride
Customer
Q & A

Q1: What is Pyridine Iodine Monochloride (PyICl) primarily used for in organic synthesis?

A1: this compound (PyICl) is a versatile reagent widely employed for the iodination of aromatic compounds. [] This reagent offers a mild and efficient method for introducing iodine atoms into aromatic rings, a crucial step in synthesizing various organic molecules with applications in pharmaceuticals, materials science, and more.

Q2: How does PyICl compare to other iodination reagents in terms of efficiency and selectivity?

A2: While the provided abstracts don't offer a direct comparison to other iodination reagents, they highlight PyICl's effectiveness in specific scenarios. For instance, [] describes its successful use in deprotecting a chiral auxiliary in the synthesis of acyclic all-carbon quaternary stereocenters, where N-iodosuccinimide proved ineffective. This suggests a degree of selectivity and reactivity unique to PyICl.

Q3: Can you provide an example of a specific chemical transformation achieved using PyICl?

A3: In the development of the GPIIb/IIIa receptor antagonist SB-214857-A (lotrafiban), PyICl played a crucial role in the iodination of a key intermediate. [] Specifically, it facilitated the conversion of (2S)-2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid to (2S)-2,3,4,5-tetrahydro-7-iodo-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid. This iodinated compound served as a vital precursor for subsequent palladium-catalyzed aminocarbonylation.

Q4: Has PyICl been utilized in the chemical modification of nanomaterials?

A4: Yes, research indicates that PyICl can be employed for doping single-walled carbon nanotube films with iodonium salts. [] This doping process can alter the electrical and optical properties of the nanotubes, making them suitable for applications in electronics, sensors, and other nanotechnology fields.

Q5: Is there any spectroscopic data available on PyICl?

A5: While the provided abstracts don't delve into detailed spectroscopic analysis, one study [] investigates the far-infrared spectra of PyICl and its bromine analog, pyridine-iodine monobromide. Such spectroscopic data can provide valuable insights into the bonding and structural characteristics of these complexes.

Q6: Beyond aromatic iodination, are there any other reported uses of PyICl in organic reactions?

A6: Research indicates that PyICl, in combination with pyridine, can effectively facilitate the ω-bromination or ω-iodination of longifolene. [] This finding suggests a broader applicability of PyICl in halogenation reactions beyond simple aromatic systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.